7-氟喹啉-2(1H)-酮

概述

描述

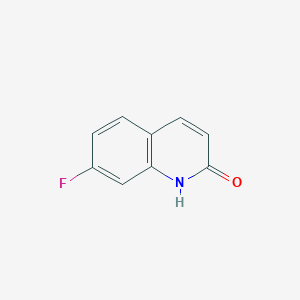

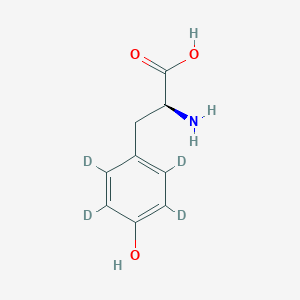

7-Fluoroquinolin-2(1H)-one is a compound that belongs to the class of organic compounds known as quinolones. Quinolones are aromatic compounds containing a quinoline moiety, which is a fused ring structure composed of a benzene ring and a pyridine ring. The fluoroquinolones are a family of synthetic broad-spectrum antibacterial agents that have a fluorine atom at the 7 position and a keto group at the 2 position of the quinoline ring .

Synthesis Analysis

The synthesis of various quinolin-2(1H)-one derivatives has been reported in the literature. For instance, 3-hydroxyquinolin-2(1H)-ones derivatives were synthesized and evaluated as inhibitors of influenza A endonuclease, with the synthesis involving Suzuki-coupling of p-fluorophenylboronic acid with monobrominated derivatives . Another study reported the synthesis of fluoroquinolone-pyrazine conjugates using benzotriazole chemistry, which showed antimicrobial properties . Additionally, the synthesis of 7-fluoroquinazoline-2,4-diol, an intermediate of small molecule anticancer drugs, was achieved through cyclization, chlorination, and nucleophilic substitution starting from 2-amino-4-fluoro benzoic acid and urea .

Molecular Structure Analysis

The molecular structure of quinolone derivatives is crucial for their biological activity. An X-ray crystal structure of a 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one complexed with influenza endonuclease revealed that the molecule chelates to two metal ions at the active site of the enzyme, which is essential for its inhibitory activity . The configurations of other quinolone derivatives, such as flumequine, were established by X-ray structures of diastereoisomeric salts .

Chemical Reactions Analysis

Quinolone derivatives can undergo various chemical reactions, including nucleophilic substitution, where the C-7 fluorine atom can be displaced by cyclic amines . The reactivity of these compounds is influenced by their functional groups and the presence of fluorine, which can affect the electronic properties of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives are influenced by their molecular structure. For example, the strong emission properties of 7-hydroxyindazolo[2,3-b]isoquinolin-12(7H)-one derivatives in aqueous solution were reported, with absorption at 349–374 nm and emission at 409–483 nm . The stability of these compounds in different pH conditions was also noted, which is important for their potential use as fluorophores . Tautomerism in 7-hydroxyquinoline was studied, showing solvent-dependent equilibrium between enol and keto/zwitterion tautomers, with unique spectral signatures in water .

科学研究应用

与溶菌酶的相互作用和细胞毒性分析:

- Hemalatha 等人(2016 年)使用分光光度法研究了 7-氟喹啉-2(1H)-酮衍生物与溶菌酶的相互作用,并通过圆二色性和核磁共振研究证实了这种相互作用。该化合物中氟的重要性得到了证实,其细胞毒性使用 HeLa 癌细胞进行了评估 (Hemalatha、Madhumitha、Al-Dhabi 和 Arasu,2016 年)。

光物理和电化学研究:

- Kamble 等人(2017 年)对新型 2,3-二氢喹唑啉-4(1H)-酮(包括 7-氟喹啉-2(1H)-酮衍生物)进行了光物理和电化学研究。他们研究了它们的光学和电化学性质,并评估了它们的抗癌活性 (Kamble 等人,2017 年)。

甲型流感病毒核酸内切酶的抑制剂:

- Sagong 等人(2013 年)合成了几种 3-羟基喹啉-2(1H)-酮衍生物,并评估了它们作为甲型流感病毒核酸内切酶抑制剂的活性。他们的研究发现,某些衍生物(包括那些具有氟苯基基团的衍生物)是 H1N1 甲型流感病毒核酸内切酶的有效抑制剂 (Sagong 等人,2013 年)。

新型衍生物的合成和表征:

- Kubica 等人(2018 年)设计并合成了 7-氨基-4-甲基喹啉 2(1H)-酮的新衍生物,并评估了它们的抗癌活性。他们对一系列化合物进行的体外测试显示出对癌细胞的选择性活性,不同癌症类型的活性存在差异 (Kubica 等人,2018 年)。

在水溶液中的强发射性能:

- Chang 等人(2019 年)报道了 7-羟基吲唑并[2,3-b]异喹啉-12(7H)-酮衍生物在水溶液中的强发射性能,扩展了对在该条件下产生强荧光的新型荧光团的研究 (Chang 等人,2019 年)。

具有抗菌性能的杂化分子的合成:

- Savateev 等人(2021 年)开发了一种原子经济的方法,通过将氟喹诺酮与三唑并嘧啶的片段相结合来合成杂化分子。这被视为扩大氟喹诺酮多样性和对抗抗生素耐药性的一种有前途的方法 (Savateev 等人,2021 年)。

活细胞中镁的荧光传感器:

- Farruggia 等人(2006 年)开发了二氮杂-18-冠-6 羟基喹啉衍生物作为有效的 Mg(2+) 指示剂,用于活细胞中总 Mg(2+) 评估和共聚焦成像 (Farruggia 等人,2006 年)。

4-羟基喹啉-2(1H)-酮的抗结核效力:

- De Macedo 等人(2017 年)合成了一系列取代的 4-羟基喹啉-2(1H)-酮,发现某些衍生物对结核分枝杆菌和牛分枝杆菌表现出显着的抑制浓度,且没有急性毒性或遗传毒性 (De Macedo 等人,2017 年)。

安全和危害

The safety data sheet for 7-Fluoroquinolin-2(1H)-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

属性

IUPAC Name |

7-fluoro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFWGOPYTUCFDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597772 | |

| Record name | 7-Fluoroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoroquinolin-2(1H)-one | |

CAS RN |

148136-14-5 | |

| Record name | 7-Fluoroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

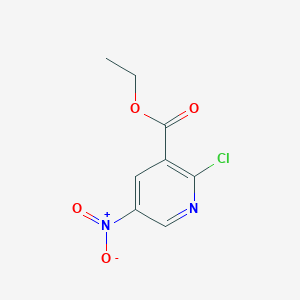

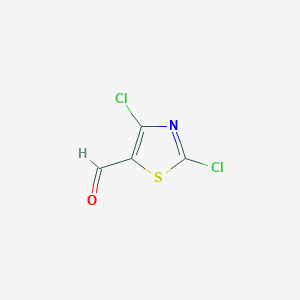

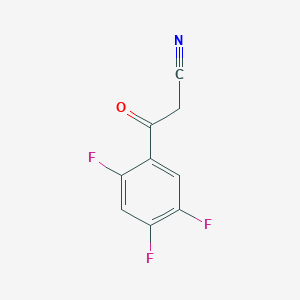

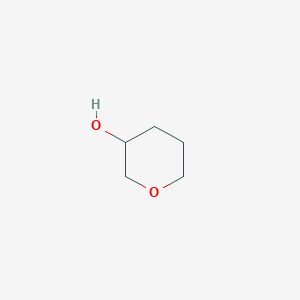

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

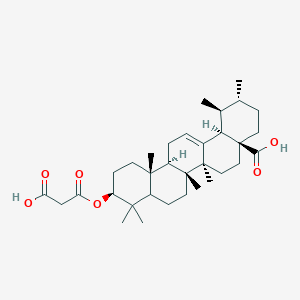

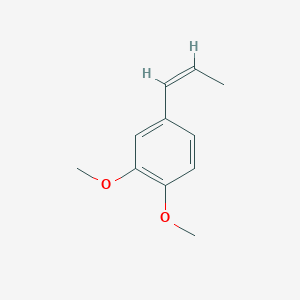

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B121971.png)